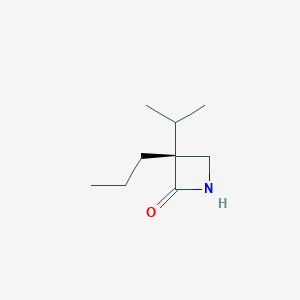
(3R)-3-propan-2-yl-3-propylazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-propan-2-yl-3-propylazetidin-2-one, also known as AZD-5213, is a novel compound that has gained attention due to its potential therapeutic applications. This compound belongs to the class of azetidine-2-one derivatives, which have been found to exhibit various pharmacological activities.
作用機序
The mechanism of action of (3R)-3-propan-2-yl-3-propylazetidin-2-one involves its interaction with the nAChRs. It has been reported to act as a positive allosteric modulator of these receptors, which enhances their activity. This leads to an increase in the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in various physiological processes.
生化学的および生理学的効果
Studies have shown that (3R)-3-propan-2-yl-3-propylazetidin-2-one can have various biochemical and physiological effects. It has been found to enhance cognitive performance in animal models, including learning and memory. It has also been reported to have anxiolytic and antidepressant effects, which may be due to its modulation of the nAChRs. In addition, (3R)-3-propan-2-yl-3-propylazetidin-2-one has been found to have anti-inflammatory and analgesic effects, which may be useful in the treatment of various inflammatory conditions.
実験室実験の利点と制限
One of the major advantages of using (3R)-3-propan-2-yl-3-propylazetidin-2-one in lab experiments is its selectivity for the α4β2 and α7 nAChRs. This allows for the investigation of the specific effects of modulating these receptors. However, one of the limitations of using this compound is its relatively short half-life, which may make it difficult to study its long-term effects.
将来の方向性
There are several future directions for the investigation of (3R)-3-propan-2-yl-3-propylazetidin-2-one. One area of research could be its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Another direction could be the investigation of its effects on other neurotransmitter systems, such as the dopaminergic and serotonergic systems. Additionally, the development of more potent and selective modulators of the nAChRs could be an area of future research.
合成法
The synthesis of (3R)-3-propan-2-yl-3-propylazetidin-2-one involves the reaction of 2-bromo-1-propanol with 1-phenyl-1H-pyrrole-2,5-dione, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography. This method has been reported to yield the desired compound with good purity and yield.
科学的研究の応用
(3R)-3-propan-2-yl-3-propylazetidin-2-one has been investigated for its potential therapeutic applications in various fields. One of the major areas of research has been its use as a modulator of nicotinic acetylcholine receptors (nAChRs). These receptors are known to play a crucial role in various physiological processes, including learning, memory, and cognition. Studies have shown that (3R)-3-propan-2-yl-3-propylazetidin-2-one can selectively modulate the α4β2 and α7 nAChRs, which are involved in these processes.
特性
CAS番号 |
154520-37-3 |
|---|---|
製品名 |
(3R)-3-propan-2-yl-3-propylazetidin-2-one |
分子式 |
C9H17NO |
分子量 |
155.24 g/mol |
IUPAC名 |
(3R)-3-propan-2-yl-3-propylazetidin-2-one |
InChI |
InChI=1S/C9H17NO/c1-4-5-9(7(2)3)6-10-8(9)11/h7H,4-6H2,1-3H3,(H,10,11)/t9-/m0/s1 |
InChIキー |
ATQRQLIOPPUXMY-VIFPVBQESA-N |
異性体SMILES |
CCC[C@]1(CNC1=O)C(C)C |
SMILES |
CCCC1(CNC1=O)C(C)C |
正規SMILES |
CCCC1(CNC1=O)C(C)C |
同義語 |
2-Azetidinone,3-(1-methylethyl)-3-propyl-,(R)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



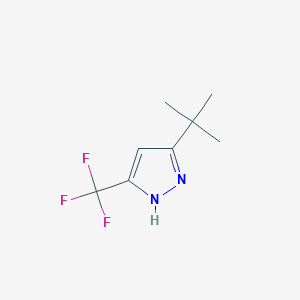
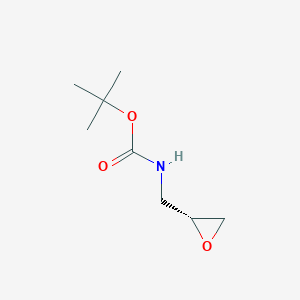
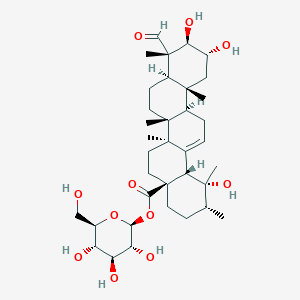
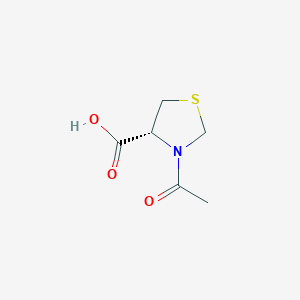
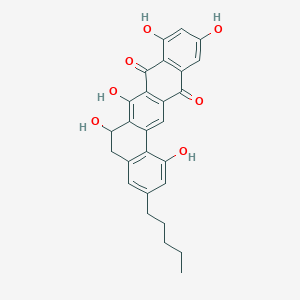
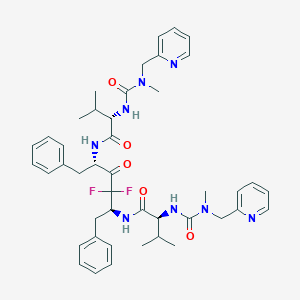
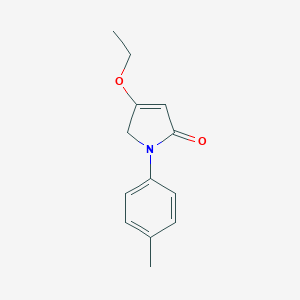

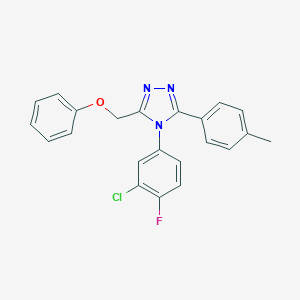
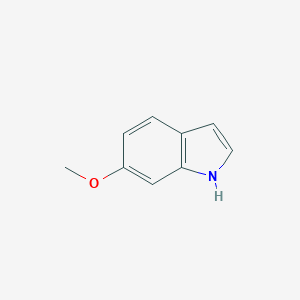
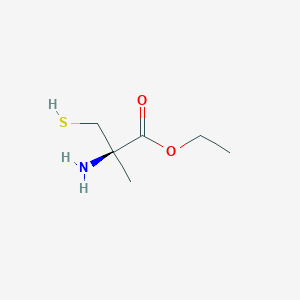
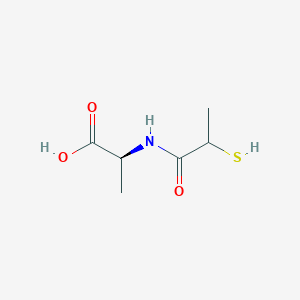
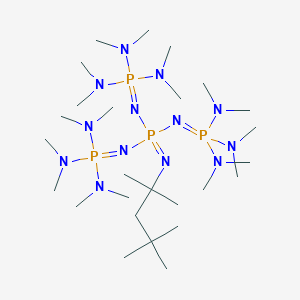
![Cyclopropanecarboxylic acid, 1-[(trimethylsilyl)amino]-, methyl ester (9CI)](/img/structure/B132372.png)